molecular formula C13H11F3O2 B13057962 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13057962
M. Wt: 256.22 g/mol
InChI Key: AZQIUGFFJQTUEE-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenyl)bicyclo[111]pentane-1-carboxylic acid is a compound characterized by its unique bicyclo[111]pentane structure, which is a rigid and strained ring system The presence of a trifluoromethyl group attached to the phenyl ring adds to its chemical stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then subjected to a series of reactions to introduce the desired functional groups.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group and the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bicyclo[1.1.1]pentane core provides rigidity, which can influence the compound’s binding affinity to target proteins or enzymes. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the trifluoromethyl group, phenyl ring, and bicyclo[1.1.1]pentane core in 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid imparts distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications, setting it apart from similar compounds.

Properties

Molecular Formula

C13H11F3O2

Molecular Weight

256.22 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C13H11F3O2/c14-13(15,16)9-3-1-8(2-4-9)11-5-12(6-11,7-11)10(17)18/h1-4H,5-7H2,(H,17,18)

InChI Key

AZQIUGFFJQTUEE-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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